(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide
Description
(E)-N-(5-(Perfluoroethylidiene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a fluorinated heterocyclic compound characterized by a dihydrothiazol core modified with perfluoroethylidene and bis(trifluoromethyl) groups. The benzothioamide moiety at the 2-position of the thiazole ring further includes a para-trifluoromethyl substituent on the aromatic ring. This structural architecture confers exceptional electron-withdrawing properties, high thermal stability, and enhanced lipophilicity, making it a candidate for applications in pharmaceuticals, agrochemicals, or specialty materials. The (E)-stereochemistry at the perfluoroethylidene group likely influences its conformational rigidity and intermolecular interactions .
Properties
Molecular Formula |
C15H5F13N2S2 |
|---|---|
Molecular Weight |
524.3 g/mol |
IUPAC Name |
N-[(5E)-5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H5F13N2S2/c16-7(13(20,21)22)8-11(14(23,24)25,15(26,27)28)30-10(32-8)29-9(31)5-1-3-6(4-2-5)12(17,18)19/h1-4H,(H,29,30,31)/b8-7+ |
InChI Key |
FVEVOPNRFOBVBL-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=S)NC2=NC(/C(=C(/C(F)(F)F)\F)/S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=NC(C(=C(C(F)(F)F)F)S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be performed using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation.
Perfluoroethylidene Introduction: This step involves the use of perfluoroalkylating agents to introduce the perfluoroethylidene group.
Industrial Production Methods
Industrial production methods for such complex fluorinated compounds often involve continuous flow processes to ensure precise control over reaction conditions and to maximize yield
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the double bond in the perfluoroethylidene group.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated perfluoroalkyl derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of other fluorinated molecules due to its high reactivity and stability.
Biology
In biological research, it can be used as a probe to study enzyme interactions due to its unique electronic properties.
Medicine
Industry
In the industrial sector, it can be used in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and resistance to chemical degradation .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl groups can enhance binding affinity to proteins by increasing hydrophobic interactions. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The compound’s uniqueness lies in its combination of fluorine-rich substituents and heterocyclic framework. Below is a detailed comparison with analogous compounds from patent literature.
Structural Comparison
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Fluorination Pattern : The target compound features three trifluoromethyl groups and a perfluoroethylidene moiety, whereas analogs in and typically have 1–3 trifluoromethyl/trifluoromethoxy groups but lack perfluoroalkylidenes . This likely enhances the target’s metabolic stability and hydrophobicity.
Physicochemical and Functional Properties
- Lipophilicity : The high fluorine content (perfluoroethylidene, trifluoromethyl groups) predicts superior lipophilicity (logP > 4) compared to analogs with methoxy or methyl groups (e.g., logP ~2.5–3.5 for compounds) .
- Electron-Withdrawing Effects : Perfluoroethylidene is a stronger electron-withdrawing group than methoxy or trifluoromethoxy substituents, which may stabilize negative charges or modulate aromatic ring reactivity.
- Thermal Stability : Fluorine’s inductive effect and the rigid dihydrothiazol core suggest higher thermal decomposition temperatures (>300°C) relative to benzothiazole derivatives (~250°C) .
Biological Activity
The compound (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a novel thiazole derivative characterized by multiple trifluoromethyl groups and a unique perfluoroalkylidene moiety. This structure suggests potential biological activity, particularly in areas such as anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHFNS
- Molecular Weight : 396.24 g/mol
The presence of multiple trifluoromethyl groups enhances lipophilicity, which may influence its interaction with biological membranes and target proteins.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation . The specific compound under review has not been extensively studied; however, structural similarities with known active thiazoles suggest potential antitumor properties.
Table 1: Comparative Antitumor Activity of Thiazole Derivatives
| Compound Name | IC (µg/mL) | Cell Line Tested |
|---|---|---|
| Thiazole A | 1.61 ± 1.92 | A-431 |
| Thiazole B | 1.98 ± 1.22 | Jurkat |
| Thiazole C | < 10 | MCF-7 |
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. The presence of electron-withdrawing groups, such as trifluoromethyls, has been correlated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria . Although specific data on the compound is limited, its structural characteristics align with those of other thiazoles that demonstrate significant antimicrobial effects.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC, µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole D | 23.30 | Staphylococcus aureus |
| Thiazole E | >1000 | Escherichia coli |
The biological activity of thiazoles often involves interactions with cellular targets such as enzymes or receptors. For instance, the cytotoxicity observed in certain thiazole derivatives is attributed to their ability to disrupt mitochondrial function and induce oxidative stress in cancer cells . Moreover, structural modifications can influence binding affinity and specificity towards biological targets.
Case Studies
-
Case Study: Anticancer Potential
A study investigating a series of thiazole derivatives found that compounds with similar structural motifs to the target compound exhibited promising results against various cancer cell lines, including MCF-7 and A-431. These compounds demonstrated IC values significantly lower than conventional chemotherapeutics like doxorubicin . -
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that those containing trifluoromethyl substituents showed enhanced activity against multidrug-resistant strains of bacteria. The study concluded that the incorporation of such groups could be pivotal in developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
